N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a triazolopyridazine derivative featuring a branched secondary alkylamine (butan-2-yl) substituent at the 6-position of the heterocyclic core. The triazolopyridazine scaffold is known for its planar aromatic structure, enabling π-π stacking interactions with protein targets, while substituents modulate solubility, selectivity, and binding affinity .
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-butan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-3-7(2)11-8-4-5-9-12-10-6-14(9)13-8/h4-7H,3H2,1-2H3,(H,11,13) |
InChI Key |
UWSHETPPYOOHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NN2C=NN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclocondensation of Pyridazinone Intermediates
The most robust method for synthesizingtriazolo[4,3-b]pyridazine derivatives involves a three-step sequence adapted from the synthesis of antitubulin agents:
Step 1: Pyridazinone Synthesis
Substituted acetophenones are condensed with glyoxylic acid in acetic acid, followed by treatment with hydrazine hydrate to yield 6-aminopyridazin-3(2H)-one intermediates. For N-(butan-2-yl) substitution, the reaction employs 4-(butan-2-ylamino)acetophenone as the starting material, achieving yields of 80–95% under reflux conditions.
Step 2: Chlorination with Phosphorus Oxychloride
The 6-aminopyridazinone intermediate is treated with phosphorus oxychloride (POCl₃) at 110°C for 4–6 hours to generate 6-chloro-triazolo[4,3-b]pyridazine. This step typically proceeds in 85–90% yield, with rigorous exclusion of moisture to prevent hydrolysis.
Step 3: Microwave-Assisted Coupling
The chlorinated intermediate reacts with N-(butan-2-yl)hydrazine in n-butyl alcohol under microwave irradiation (120°C, 300 W, 30 minutes). This method enhances reaction efficiency, yielding the target compound in 65–75% purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) elevates purity to >98%.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Precursors
An alternative route involves substituting a halogen atom at position 6 of the preformed triazolopyridazine core:
- Synthesis of 6-Bromo-triazolo[4,3-b]pyridazine : Achieved via bromination of the pyridazinone precursor using PBr₃ in dichloromethane.
- Amination with Butan-2-ylamine : The brominated intermediate reacts with butan-2-ylamine in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by cesium carbonate. This method affords moderate yields (50–60%) due to steric hindrance from the branched alkyl chain.
One-Pot Cyclocondensation Strategy
A streamlined approach combines 3-hydrazinylpyridazine with butan-2-yl isocyanate in the presence of trifluoroacetic acid (TFA). The reaction proceeds via cyclodehydration at 100°C for 8 hours, yielding the triazolo ring system directly. While this method reduces step count, yields remain suboptimal (40–50%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but necessitate higher temperatures (80–100°C). Conversely, n-butyl alcohol under microwave irradiation improves atom economy and reduces reaction time to 30 minutes.
Catalytic Enhancements
The addition of 10 mol% CuI in the SNAr route increases yields to 70% by facilitating oxidative coupling. However, metal residues complicate purification, making this method less favorable for pharmaceutical applications.
Purification Challenges
The compound’s moderate solubility in aqueous media (LogSw = -1.30) necessitates chromatographic purification. Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >99% purity, critical for biological screening.
Physicochemical and Structural Characterization
Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 191.24 g/mol | ESI-MS |
| Partition Coefficient (LogP) | 1.107 | Shake-flask assay |
| Polar Surface Area | 43.834 Ų | Computational modeling |
| Hydrogen Bond Donors | 1 | NMR titration |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, pyridazine-H), 6.75 (d, J = 8.4 Hz, 1H, pyridazine-H), 3.95 (m, 1H, NCH), 1.65–1.40 (m, 4H, CH₂CH₂), 0.99 (t, J = 7.2 Hz, 3H, CH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1550 cm⁻¹ (pyridazine ring).
Applications in Drug Discovery
N-(Butan-2-yl)triazolo[4,3-b]pyridazin-6-amine is prioritized in kinase inhibitor libraries due to its structural similarity to validated Akt inhibitors. Molecular docking studies suggest strong interactions with the ATP-binding pocket of Akt1 (PDB: 3O96), mediated by hydrogen bonds between the triazole nitrogen and Ala230 backbone.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activity .
Scientific Research Applications
N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The triazolopyridazine core allows for modifications at the 3- and 6-positions. Key analogs and their substituents are summarized below:
Key Observations :
- 3-Position Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in STK651245) enhance binding affinity to BRD4 via hydrophobic and electrostatic interactions . Methyl or cyclopropyl groups (e.g., Compound 7, 10) offer moderate activity with improved synthetic accessibility .
- 6-Position Substituents: Bulky aromatic groups (e.g., indolylethyl in JLX) improve target engagement but may reduce solubility.
Physicochemical Properties
| Property | Target Compound | STK651245 (Compound 6) | Z1220635364 (Compound 7) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~265 (estimated) | 437.3 | 337.4 |
| LogP (estimated) | ~2.5 | 4.1 | 3.2 |
| Solubility | Moderate (alkyl chain) | Low (bulky indole) | Moderate (fluoroindole) |
The butan-2-yl group reduces molecular weight and logP compared to indole-containing analogs, suggesting improved aqueous solubility and bioavailability .
Biological Activity
N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This class of compounds has garnered attention due to their potential biological activities, particularly as inhibitors of bromodomain-containing protein 4 (BRD4), which is implicated in various cancers and inflammatory diseases. This article explores the biological activity of this compound, focusing on its inhibitory effects on BRD4 and other relevant biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused with a pyridazine moiety, contributing to its unique biological properties.
Inhibition of BRD4
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit significant inhibitory activity against BRD4. The binding affinity and inhibitory potency were assessed using AlphaScreen assays to determine the IC50 values.
Table 1: IC50 Values of Selected [1,2,4]Triazolo[4,3-b]pyridazine Derivatives Against BRD4
| Compound ID | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 0.45 | Strong inhibitor |
| Compound B | 1.20 | Moderate inhibitor |
| Compound C | 0.75 | Effective against BD1 |
The initial screening identified several hit compounds with micromolar IC50 values against BRD4 BD1. The structural modifications at specific sites (R1 and R2) were correlated with varying inhibitory effects, suggesting that subtle changes in chemical structure can significantly influence biological activity .
The mechanism by which these compounds exert their effects involves the interaction with key residues in the bromodomain. Structural studies revealed that the compounds bind similarly to known BRD4 inhibitors, utilizing conserved residues for effective binding. The crystal structures showed that the triazolo-pyridazine derivatives occupy the acetyl-lysine binding pocket of BRD4 .
Case Studies
A notable case study investigated the efficacy of a specific derivative in inhibiting cancer cell proliferation. The compound was tested on various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Table 2: Anti-Cancer Activity of this compound Derivatives
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A549 | 0.83 | 40% |
| MCF-7 | 0.15 | 65% |
| HeLa | 2.85 | 30% |
These results indicate that the compound not only inhibits BRD4 but also induces apoptosis in cancer cells through mechanisms that may involve cell cycle arrest and modulation of apoptotic pathways .
Q & A
Q. Resolution strategies :
- SAR studies : Systematic substitution at the N-6 position (e.g., alkyl vs. aryl groups) balances target affinity and off-target effects .
- Cellular assays : Validate target engagement via Western blotting (e.g., downregulation of c-Myc in BRD4 inhibition studies) .
How can computational methods guide the optimization of this compound for bromodomain inhibition?
Answer:
- Molecular docking : Prioritize compounds with dual hydrogen bonds to BRD4’s Asn140 and π-stacking with Trp81 .
- MD simulations : Assess binding stability; derivatives with rigid triazolo-pyridazine cores exhibit longer residence times (>100 ns) .
- Free energy calculations : Predict ΔG values to rank substitutions (e.g., trifluoromethyl groups improve binding by −2.3 kcal/mol) .
What are the challenges in achieving target-specific delivery of triazolo-pyridazine derivatives in in vivo models?
Answer:
Key challenges include:
- Metabolic instability : Ester derivatives (e.g., R2 = ethyl) show rapid hydrolysis in plasma (t1/2 < 1 hr), necessitating prodrug strategies .
- Blood-brain barrier (BBB) penetration : LogP values >3.5 correlate with CNS uptake but increase hepatotoxicity risks.
- Formulation : Use of PEGylated nanoparticles improves solubility (up to 5 mg/mL) and bioavailability (AUC0–24h = 12 µg·hr/mL in murine models) .
How do modifications at the N-6 position influence the compound’s pharmacokinetic profile?
Answer:
- Butan-2-yl vs. isopropyl : Butan-2-yl substituents reduce clearance (CL = 15 mL/min/kg vs. 22 mL/min/kg for isopropyl) due to enhanced protein binding .
- Aromatic substitutions : Benzyl groups increase volume of distribution (Vd = 4.2 L/kg) but shorten half-life (t1/2 = 2.1 hr) via CYP3A4-mediated oxidation .
What evidence supports the therapeutic potential of this compound in senescence-related diseases?
Answer:
- Senescence assays : Derivatives inhibit SA-β-galactosidase activity (IC50 = 0.8 µM) in irradiated fibroblasts .
- Transcriptomic profiling : Downregulates p16INK4a and IL-6 by >50% in aged murine tissues .
- Patent data : Claims include utility in age-related fibrosis and osteoarthritis (WO2023100000A1) .
How can researchers reconcile discrepancies in reported antiproliferative IC50 values across cell lines?
Answer:
Variability stems from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
